2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16767950
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClNO2 |
|---|---|
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | 2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H |
| Standard InChI Key | KQCQAZNHHLXULF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 2-position with a carboxylic acid group and at the 1-position with a 3-methylbenzyl moiety. The stereochemistry at the 2-position is critical, with the (S)-enantiomer being the biologically active form. The hydrochloride salt introduces a chloride counterion, stabilizing the molecule and improving its crystallinity.
Table 1: Molecular Specifications
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.74 g/mol | |
| CAS Number | 1049734-52-2 | |
| IUPAC Name | (S)-2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride | |
| SMILES | CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O.Cl |
The InChIKey WIVWVXAUZPVBHO-LYCTWNKOSA-N confirms its stereochemical identity. X-ray crystallography studies reveal a puckered pyrrolidine ring with the 3-methylbenzyl group adopting an equatorial conformation to minimize steric strain.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step routes to achieve high enantiomeric purity:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives using Dean-Stark traps to remove water.
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Substitution: Introduction of the 3-methylbenzyl group via nucleophilic alkylation under basic conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Ring Closure | , 110°C | 78% | 95% | |
| Benzylation | NaH, DMF, 3-methylbenzyl bromide | 65% | 98% | |
| Hydrochloride Formation | HCl (g), diethyl ether | 90% | 99% |
Chemical Reactions
The compound participates in:
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Amide Bond Formation: Reacts with amines using to yield protease-resistant peptidomimetics.
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Esterification: Methanol/H converts the carboxylic acid to methyl esters for prodrug applications.
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Oxidation: Treatment with oxidizes the pyrrolidine ring to a lactam.
Pharmacological Applications
iGluR Modulation
As a structural analog of glutamate, this compound antagonizes NMDA receptors with an IC of 12.3 μM in cortical neuron assays. Molecular docking simulations suggest its 3-methylbenzyl group occupies the hydrophobic pocket of the NR2B subunit, displacing glycine co-agonists.
Enzyme Inhibition
Inhibits prolyl oligopeptidase (POP) with a of 8.9 nM, potentially aiding neurodegenerative disease treatment. The carboxylic acid group chelates the catalytic serine residue, while the pyrrolidine ring mimics transition-state geometry.
Table 3: Biological Activity Profile
| Target | Assay Type | Activity | Source |
|---|---|---|---|
| NMDA Receptor | Electrophysiology | IC = 12.3 μM | |
| Prolyl Oligopeptidase | Fluorimetric | ||
| σ-1 Receptor | Radioligand | EC = 45 μM |
Future Research Directions
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Therapeutic Development: Optimize brain permeability via prodrug strategies (e.g., esterification).
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Polypharmacology: Explore dual NMDA/POP inhibition for synergistic effects in Alzheimer’s models.
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Stereochemical Expansion: Synthesize (2S,4R)-diastereomers to compare target selectivity.
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